molecular formula C8H6BrNO2 B1343041 8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 688363-48-6

8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No. B1343041
M. Wt: 228.04 g/mol
InChI Key: FVGSWEPMUVKUDX-UHFFFAOYSA-N
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Patent
US09062028B2

Procedure details

The title compound was prepared using a procedure analogous to bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline except that 7-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one was replaced with 8-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one. LCMS, [M+H]+=214.0. 1H NMR (400 MHz, CDCl3) δ 6.90 (dd, J=7.9, 1.5 Hz, 1H), 6.63 (t, J=7.9 Hz, 1H), 6.53 (dd, J=7.9, 1.5 Hz, 1H), 4.33-4.39 (m, 2H), 3.42-3.48 (m, 2H).
Name
bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrC1C2C1CNC1C=CC=CC=12.BrC1C2C3CC3C(=O)NC=2C=CC=1.[Br:26][C:27]1[C:32]2[O:33][CH2:34][C:35](=O)[NH:36][C:31]=2[CH:30]=[CH:29][CH:28]=1>>[Br:26][C:27]1[C:32]2[O:33][CH2:34][CH2:35][NH:36][C:31]=2[CH:30]=[CH:29][CH:28]=1

Inputs

Step One
Name
bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1C2CNC=3C=CC=CC3C21
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=2C3C(C(NC2C=CC1)=O)C3
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC2=C1OCC(N2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC2=C1OCCN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.